
Tert-butyl (4-cyano-5-methoxypyridin-3-YL)-methylcarbamate
Overview
Description
Tert-butyl (4-cyano-5-methoxypyridin-3-YL)-methylcarbamate is a chemical compound with the empirical formula C13H17N3O3 . It is a solid substance and is often used as a research chemical .
Molecular Structure Analysis
The molecular weight of this compound is 263.29 . The SMILES string representation of the molecule isCOc1cncc(CNC(=O)OC(C)(C)C)c1C#N . Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 263.29 , and its empirical formula is C13H17N3O3 .Scientific Research Applications
Chemical Synthesis and Intermediate Applications
Tert-butyl (4-cyano-5-methoxypyridin-3-yl)-methylcarbamate serves as a significant intermediate in the synthesis of complex molecules. For example, it has been used as a precursor for studying new classes of foldamers based on aza/α-dipeptide oligomerization, highlighting its utility in creating novel polymeric structures with potential applications in nanotechnology and materials science (Abbas et al., 2009).
Enhancements in Solar Cell Technology
In the field of renewable energy, derivatives of this compound have been studied for their role in dye-sensitized solar cells (DSSCs). Specifically, the addition of compounds like 4-tert-butylpyridine to redox electrolytes in DSSCs has been found to significantly improve their performance by increasing the open-circuit potential and enhancing electron lifetime, which is crucial for the efficiency of solar energy conversion (Boschloo et al., 2006).
Advanced Material Synthesis
Further research into this compound derivatives has led to the development of efficient synthetic methods for compounds like tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate. This compound is crucial as an intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), showcasing the chemical's role in pharmaceutical synthesis and development (Zhao et al., 2017).
Safety and Hazards
Tert-butyl (4-cyano-5-methoxypyridin-3-YL)-methylcarbamate is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may be harmful if swallowed. It is also classified as a Combustible Solid (Storage Class Code 11) .
properties
IUPAC Name |
tert-butyl N-[(4-cyano-5-methoxypyridin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-13(2,3)19-12(17)16-7-9-6-15-8-11(18-4)10(9)5-14/h6,8H,7H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLFHKVFFSCAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=CC(=C1C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673910 | |
| Record name | tert-Butyl [(4-cyano-5-methoxypyridin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142191-86-3 | |
| Record name | tert-Butyl [(4-cyano-5-methoxypyridin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





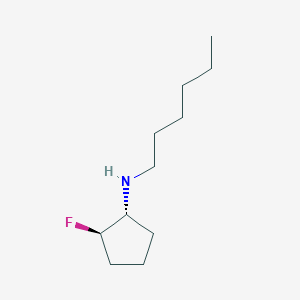
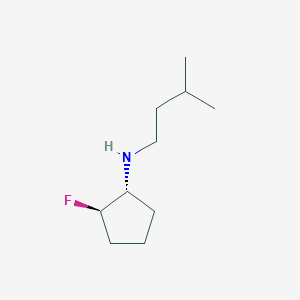

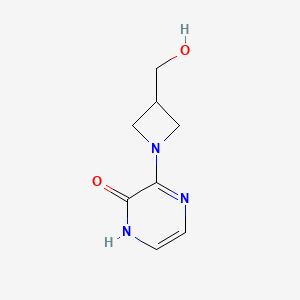
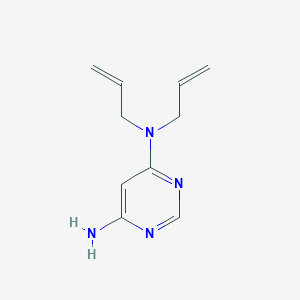
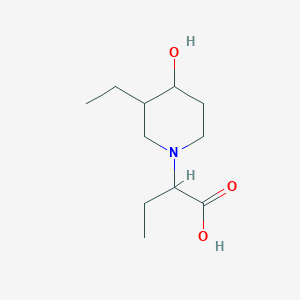
![2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine](/img/structure/B1531883.png)

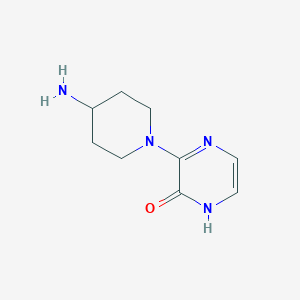
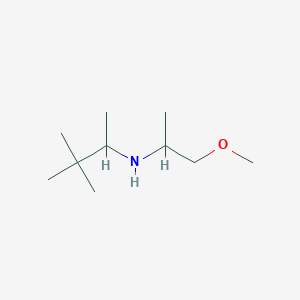
![1-{[(2,2-Diethoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1531890.png)
